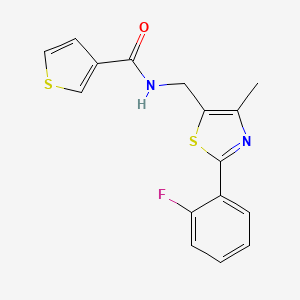
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide often involves condensation reactions, cyclization, and nucleophilic substitutions. For example, the synthesis of related compounds has been achieved through condensation of specific benzene derivatives with morpholine and hydrazine hydrate, indicating a method that might be relevant for synthesizing the compound (Xuechen Hao et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies, which is a crucial technique for understanding the 3D conformation and molecular interactions of such complex molecules (M. Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Compounds with a similar structural framework exhibit a variety of chemical reactions, including cyclization, nucleophilic substitution, and condensation reactions, leading to the formation of complex heterocyclic structures (S. Nagaraju et al., 2018). These reactions are foundational in modifying the chemical and physical properties for potential applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are critical for the practical application and handling of the compound. The crystal structure analysis provides insights into the molecular packing, which can influence these physical properties (S. Nagaraju et al., 2018).
Chemical Properties Analysis
The chemical properties of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, such as reactivity, stability, and functional group interactions, can be inferred from studies on similar compounds. For example, the presence of the thiazole and thiophene moieties in the molecule suggests potential for biological activity and interactions with biological targets (S. Nagaraju et al., 2018).
科学的研究の応用
Fluorescent Dye Synthesis
N-Ethoxycarbonylpyrene- and perylene thioamides, which share structural similarities with N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, have been utilized as building blocks in the synthesis of various fluorescent dyes. These dyes display a wide fluorescence range (412–672 nm) with high quantum yields (0.1–0.88), attributed to excited state proton transfer (ESPT) and intramolecular charge transfer (ICT) mechanisms. This research suggests potential applications in material science and optoelectronics due to their high emission efficiency and solvatochromism properties (Witalewska et al., 2019).
Antimicrobial Activity
Thiourea derivatives, which are structurally related to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, have demonstrated significant antimicrobial activity. These compounds, particularly those with halogenated aryl substituents, showed notable efficacy against bacterial strains capable of biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests a potential for developing new antimicrobial agents with antibiofilm properties from similar compounds (Limban et al., 2011).
Antitumour and Antimicrobial Synthesis
Highly functionalised derivatives of tetrahydrobenzothiophene, structurally akin to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, have been synthesized and shown to possess significant antimicrobial activity. These compounds, through their structural activity relationships, offer insights into the development of novel antimicrobial and potentially antitumor agents (Babu et al., 2012).
Structural and Optical Properties
The crystal structure and optical properties of substituted thiophenes, related to N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide, have been extensively studied. These compounds exhibit a broad range of biological activities and applications in material sciences, highlighting their versatility and potential for various scientific applications (Nagaraju et al., 2018).
特性
IUPAC Name |
N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-14(8-18-15(20)11-6-7-21-9-11)22-16(19-10)12-4-2-3-5-13(12)17/h2-7,9H,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSZPDBOEIDFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)


![N-[2-[(5E)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2490316.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
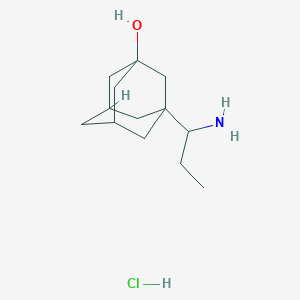
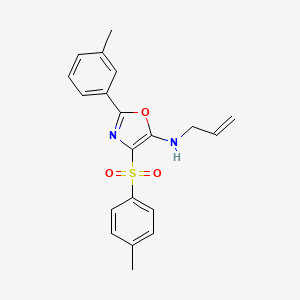
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)
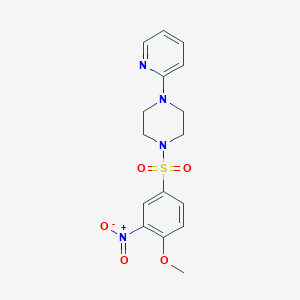
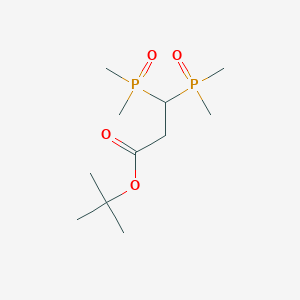
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)